N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide
Description
N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety
Properties
Molecular Formula |
C13H17F3N4O2 |
|---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
N-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H17F3N4O2/c14-13(15,16)12-19-18-10(22-12)7-20-5-1-2-9(6-20)17-11(21)8-3-4-8/h8-9H,1-7H2,(H,17,21) |
InChI Key |
ZYKYQRFIAICVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C(O2)C(F)(F)F)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a trifluoromethyl-substituted carboxylic acid under dehydrating conditions.
Attachment of the piperidine moiety: The oxadiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Cyclopropanecarboxamide formation: Finally, the piperidine-oxadiazole intermediate is coupled with cyclopropanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the amide bond.
Substitution: The trifluoromethyl group and the oxadiazole ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a piperidine N-oxide, while reduction could produce a secondary amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for use in advanced materials, such as polymers and coatings.
Biological Research: It can serve as a probe for studying biological pathways involving the piperidine and oxadiazole moieties.
Mechanism of Action
The mechanism of action of N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)piperidine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(1-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide: Similar structure but with a thiadiazole ring.
Uniqueness
N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide is unique due to the presence of the oxadiazole ring, which imparts different electronic and steric properties compared to similar compounds with thiadiazole rings. This can result in different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
